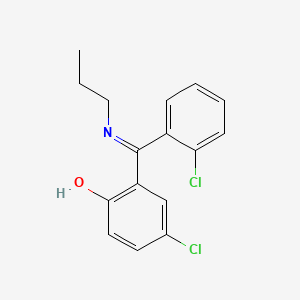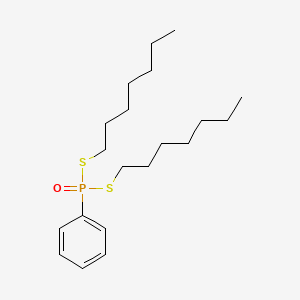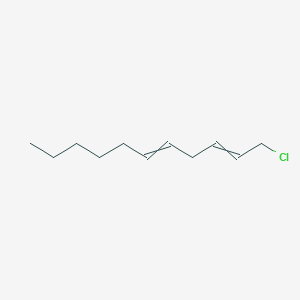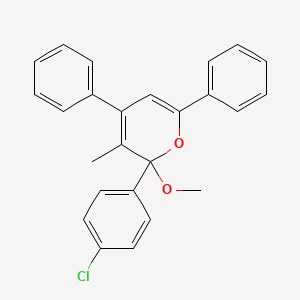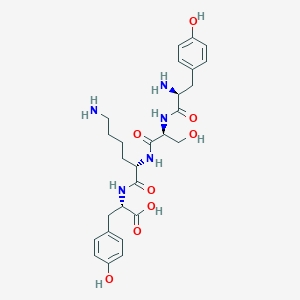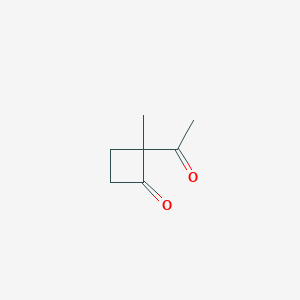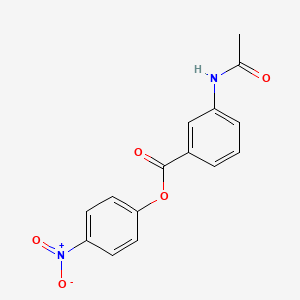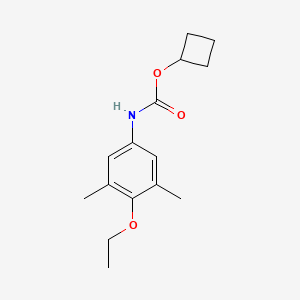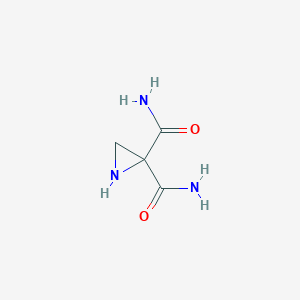
2,2-Aziridinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Aziridinedicarboxamide: is a heterocyclic organic compound featuring a three-membered aziridine ring with two carboxamide groups attached at the 2-position. This compound is known for its high strain energy due to the three-membered ring, which makes it highly reactive towards nucleophiles. It has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Aziridinedicarboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethylenediamine with phosgene, followed by cyclization to form the aziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,2-Aziridinedicarboxamide undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic attack, leading to ring-opening and formation of various products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Substitution Reactions:
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in ring-opening reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening with amines can lead to the formation of amino derivatives, while oxidation can produce carboxylic acid derivatives.
Scientific Research Applications
2,2-Aziridinedicarboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to selectively alkylate thiol groups on cancer cell surface proteins.
Materials Science: The compound’s high reactivity makes it useful in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a tool to study protein interactions and enzyme mechanisms, particularly those involving thiol groups.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,2-Aziridinedicarboxamide involves its high reactivity towards nucleophiles, particularly thiol groups. This reactivity is due to the strain energy of the aziridine ring, which makes it prone to nucleophilic attack. The compound can selectively alkylate thiol groups on proteins, leading to the inhibition of protein function. This mechanism is particularly relevant in its potential anticancer activity, where it targets thiol-containing proteins on the surface of cancer cells.
Comparison with Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of carboxamide.
2-Carbamoylaziridine: Another derivative with a single carboxamide group.
Aziridine-2-carboxamide: A closely related compound with similar reactivity and applications.
Uniqueness: 2,2-Aziridinedicarboxamide is unique due to the presence of two carboxamide groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in medicinal chemistry and materials science, where its unique properties can be leveraged for various applications.
Properties
CAS No. |
83453-98-9 |
|---|---|
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
aziridine-2,2-dicarboxamide |
InChI |
InChI=1S/C4H7N3O2/c5-2(8)4(1-7-4)3(6)9/h7H,1H2,(H2,5,8)(H2,6,9) |
InChI Key |
CIIBXEFQMLIBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


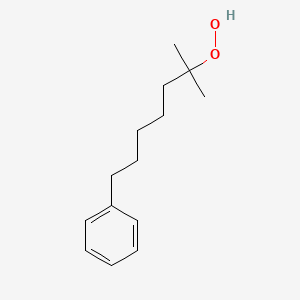
![3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene](/img/structure/B14423170.png)
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
